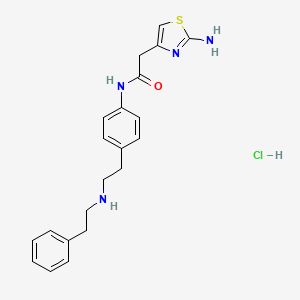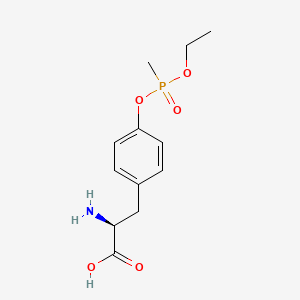
O-(Ethoxymethylphosphinyl)-L-tyrosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Ethoxymethylphosphinyl)-L-tyrosin is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Ethoxymethylphosphinyl)-L-tyrosin typically involves the reaction of L-tyrosine with ethoxymethylphosphine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
O-(Ethoxymethylphosphinyl)-L-tyrosin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
O-(Ethoxymethylphosphinyl)-L-tyrosin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of O-(Ethoxymethylphosphinyl)-L-tyrosin involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- O-(Methylphosphinyl)-L-tyrosin
- O-(Ethylphosphinyl)-L-tyrosin
- O-(Propylphosphinyl)-L-tyrosin
Uniqueness
O-(Ethoxymethylphosphinyl)-L-tyrosin is unique due to its specific ethoxymethyl group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H18NO5P |
|---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[ethoxy(methyl)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H18NO5P/c1-3-17-19(2,16)18-10-6-4-9(5-7-10)8-11(13)12(14)15/h4-7,11H,3,8,13H2,1-2H3,(H,14,15)/t11-,19?/m0/s1 |
InChI Key |
NANQCSKLSQVZTQ-IFGYVTRGSA-N |
Isomeric SMILES |
CCOP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCOP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


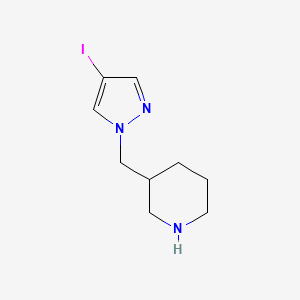
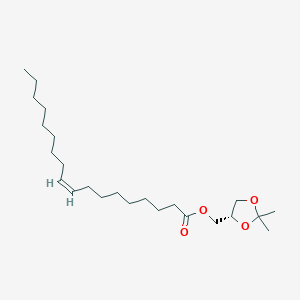

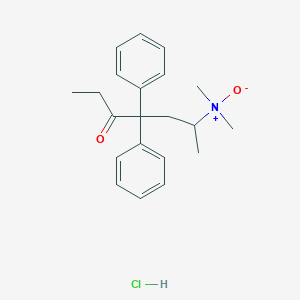

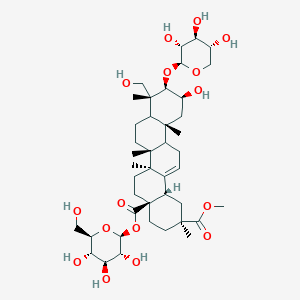
![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)


![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)

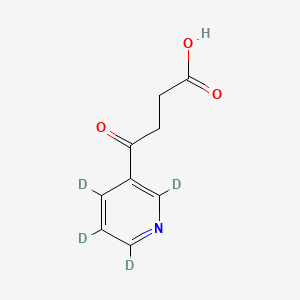
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)
